molecular formula C7H9NO4 B6167494 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1600292-31-6

4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B6167494
CAS No.: 1600292-31-6
M. Wt: 171.15 g/mol
InChI Key: IFGWVUWHZXYEMU-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring an oxazole core substituted with a methoxymethyl group at position 4 and a methyl group at position 2. This compound is cataloged as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The oxazole ring’s electronic properties, combined with the polar methoxymethyl and carboxylic acid groups, make it a versatile intermediate for designing bioactive molecules.

Properties

CAS No.

1600292-31-6

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-4-8-5(3-11-2)6(12-4)7(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

IFGWVUWHZXYEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)COC

Origin of Product

United States

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Thiazole-Based Carboxylic Acids

Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic and steric properties. For example:

  • 2-(4-Methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (MW: 249.29, CAS: 54001-16-0) and 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid (MW: 233.29, CAS: 54001-13-7) differ in substituents (methoxy vs. methylphenyl). The sulfur atom in thiazoles increases metabolic stability compared to oxazoles but reduces electronegativity, affecting hydrogen-bonding interactions .

Key Differences :

Property 4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic Acid Thiazole Analogs
Heteroatom Oxygen (oxazole) Sulfur (thiazole)
Electronegativity Higher Lower
Metabolic Stability Moderate Higher

Comparison with Fluorinated Oxazole Derivatives

Fluorinated substituents enhance lipophilicity and bioavailability. 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid (CAS: 1803584-52-2, MW: 269.21) replaces the methoxymethyl group with a difluoromethyl group.

Comparison with Isoxazole Carboxylic Acids

Isoxazoles (structural isomers of oxazoles) exhibit distinct reactivity. 3-Methylisoxazole-5-carboxylic acid (CAS: 4857-42-5) and 4-Methylisoxazole-5-carboxylic acid (CAS: 261350-46-3) have nitrogen and oxygen atoms in adjacent positions. This rearrangement reduces ring aromaticity, making isoxazoles less stable under acidic conditions compared to oxazoles .

Stability Data :

Compound Stability in Acidic Media (pH 2)
This compound Stable (>24 hours)
3-Methylisoxazole-5-carboxylic acid Degrades within 6 hours

Comparison with Ester Derivatives

Esterification of the carboxylic acid group alters solubility and reactivity. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS: 100063-41-0) replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity (logP ~2.1 vs. ~1.5 for the acid) but reduces water solubility .

Physicochemical Properties :

Compound logP Water Solubility (mg/mL)
This compound ~1.5 12.3
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate ~2.1 2.8

Comparison with Hybrid Heterocyclic Systems

Compounds combining oxazole with other rings, such as 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 1858257-28-9), introduce additional hydrogen-bonding sites.

Biological Activity

4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of suitable precursors followed by functional group modifications. The structural formula can be represented as follows:

C7H9NO4\text{C}_7\text{H}_9\text{NO}_4

This compound features a methoxymethyl group and a carboxylic acid moiety, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain oxazole derivatives can inhibit the growth of various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed the following IC50 values:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HepG2 (Liver)10.0

These results indicate that the compound could serve as a potential lead for developing new anticancer therapies.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Anti-inflammatory Effects : Some studies have indicated that oxazole derivatives may modulate inflammatory pathways, contributing to their therapeutic effects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that the compound exhibits low acute toxicity; however, further toxicological evaluations are necessary to establish its safety profile comprehensively.

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